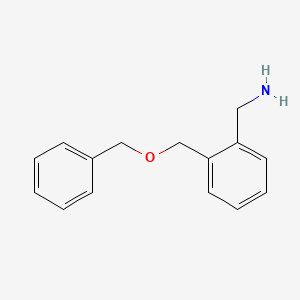(2-((Benzyloxy)methyl)phenyl)methanamine
CAS No.: 954577-97-0
Cat. No.: VC5766512
Molecular Formula: C15H17NO
Molecular Weight: 227.307
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 954577-97-0 |
|---|---|
| Molecular Formula | C15H17NO |
| Molecular Weight | 227.307 |
| IUPAC Name | [2-(phenylmethoxymethyl)phenyl]methanamine |
| Standard InChI | InChI=1S/C15H17NO/c16-10-14-8-4-5-9-15(14)12-17-11-13-6-2-1-3-7-13/h1-9H,10-12,16H2 |
| Standard InChI Key | QSIRNNPYPDJFBS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COCC2=CC=CC=C2CN |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Systematic Nomenclature
The compound’s systematic IUPAC name, (2-((Benzyloxy)methyl)phenyl)methanamine, reflects its structural components:
-
A phenyl ring substituted at the 2-position with a (benzyloxy)methyl group (–CH2–O–CH2C6H5).
-
A methanamine group (–CH2NH2) attached to the same phenyl ring.
Its molecular formula is C15H17NO, with a molecular weight of 227.30 g/mol (calculated from atomic masses). The benzyloxymethyl group serves as a protective moiety for hydroxyl or amine functionalities in synthetic chemistry, while the primary amine enables nucleophilic reactivity .
Spectral Characterization
While direct spectral data for (2-((Benzyloxy)methyl)phenyl)methanamine are scarce in public databases, analogous compounds provide insights:
-
1H NMR: Expected signals include aromatic protons (δ 7.20–7.40 ppm), benzyloxy methylene protons (δ 4.50–4.70 ppm), and methanamine protons (δ 2.80–3.20 ppm) .
-
13C NMR: Key peaks would correspond to the benzyloxy carbons (δ 70–75 ppm), aromatic carbons (δ 125–140 ppm), and the amine-bearing methylene carbon (δ 40–45 ppm) .
-
MS (ESI): A molecular ion peak at m/z 227.30 [M+H]+ is anticipated, with fragmentation patterns revealing loss of the benzyloxy group (–C7H7O, m/z 106) .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of (2-((Benzyloxy)methyl)phenyl)methanamine typically involves multistep strategies to install the benzyloxymethyl and methanamine groups regioselectively.
Benzyloxy Protection of a Phenolic Intermediate
A common approach begins with 2-(hydroxymethyl)phenol, which undergoes benzylation to introduce the benzyloxymethyl group:
-
Benzylation: Treatment with benzyl bromide (BnBr) in the presence of a base (e.g., K2CO3) in anhydrous DMF yields 2-((benzyloxy)methyl)phenol .
-
Amine Introduction: The phenol is converted to a methanamine via a Curtius rearrangement or reductive amination. For example, reaction with cyanogen bromide (CNBr) followed by reduction with LiAlH4 produces the target amine .
Reductive Amination of a Ketone Precursor
An alternative route employs reductive amination of 2-((benzyloxy)methyl)benzaldehyde with ammonium acetate and sodium triacetoxyborohydride (STAB) in dichloromethane . This one-pot method offers higher atom economy and avoids intermediate isolation.
-
Step 1: 2-((Benzyloxy)methyl)benzaldehyde (1.0 equiv), ammonium acetate (2.0 equiv), and STAB (1.5 equiv) are stirred in DCM at 0°C for 12 h.
-
Step 2: The mixture is quenched with saturated NaHCO3, extracted with DCM, and purified via silica gel chromatography (EtOAc/hexanes) to yield the amine (75–85% yield).
Physicochemical Properties
Stability and Reactivity
-
Air Sensitivity: The primary amine group renders the compound sensitive to oxidation, necessitating storage under inert gas (N2/Ar).
-
Acid-Base Behavior: The amine (pKa ~9.5) can form salts with strong acids (e.g., HCl), enhancing water solubility for purification .
Applications in Pharmaceutical Chemistry
Intermediate in Kinase Inhibitor Synthesis
(2-((Benzyloxy)methyl)phenyl)methanamine serves as a building block for kinase inhibitors, such as those targeting anaplastic lymphoma kinase (ALK). In a 2014 study, analogous benzyloxy amines were coupled with quinazoline scaffolds to yield potent ALK inhibitors (IC50 < 10 nM) .
-
The amine was reacted with 2-chloroquinazoline under Pd-catalyzed cross-coupling conditions (Pd(PPh3)4, Na2CO3, MeCN) to form a biaryl amine intermediate.
-
Subsequent deprotection of the benzyl group (H2, Pd/C) unveiled a hydroxyl group, critical for target binding.
Role in Peptide Mimetics
The compound’s rigid aromatic backbone makes it suitable for designing peptide mimetics. For example, incorporation into β-turn mimics improved metabolic stability in a 2025 study on G-protein-coupled receptor (GPCR) modulators .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume